molecular formula C9H13BrClN B13449741 4-bromo-N,3,5-trimethylanilinehydrochloride

4-bromo-N,3,5-trimethylanilinehydrochloride

Cat. No.: B13449741
M. Wt: 250.56 g/mol
InChI Key: KLWANYUJAOFZQS-UHFFFAOYSA-N
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Description

4-Bromo-N,3,5-trimethylanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, three methyl groups, and an aniline moiety, all attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,3,5-trimethylanilinehydrochloride typically involves the bromination of N,3,5-trimethylaniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually include a solvent such as acetic acid or chloroform, and the reaction is conducted at room temperature to ensure the selective bromination at the para position relative to the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,3,5-trimethylanilinehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol are commonly used.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the type of reaction and the reagents used.

Scientific Research Applications

4-Bromo-N,3,5-trimethylanilinehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N,3,5-trimethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aniline moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar in structure but lacks the additional methyl groups.

    3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.

    4-Bromo-3-methylaniline: Contains one bromine atom and one methyl group.

Uniqueness

4-Bromo-N,3,5-trimethylanilinehydrochloride is unique due to the presence of three methyl groups, which can influence its reactivity and binding properties. The combination of bromine and multiple methyl groups makes it a versatile compound for various chemical transformations and applications in research.

Properties

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

4-bromo-N,3,5-trimethylaniline;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-6-4-8(11-3)5-7(2)9(6)10;/h4-5,11H,1-3H3;1H

InChI Key

KLWANYUJAOFZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC.Cl

Origin of Product

United States

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